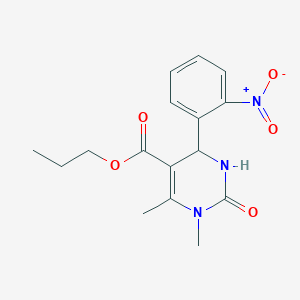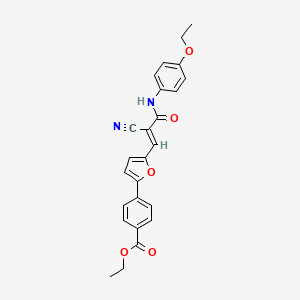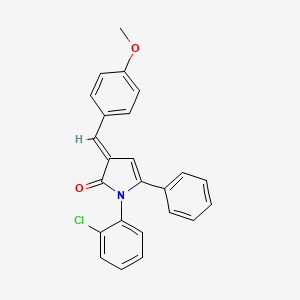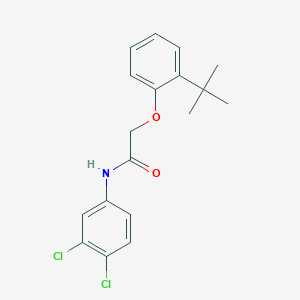![molecular formula C16H13N3O2 B11690342 N'-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11690342.png)
N'-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a furan ring, a quinoline moiety, and a carbohydrazide group, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Substituted furan derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its carbohydrazide group, forming stable complexes. These complexes can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar structure but with a furan ring instead of a quinoline moiety.
N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide: Contains a hydroxybenzene ring instead of a quinoline moiety.
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying metal complexation and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-9-14(13-6-2-3-7-15(13)18-11)16(20)19-17-10-12-5-4-8-21-12/h2-10H,1H3,(H,19,20)/b17-10+ |
Clave InChI |
HZWVHAUETODUJQ-LICLKQGHSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CO3 |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)
![6-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11690269.png)

![ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690276.png)

![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690290.png)


![2,4,6-trimethyl-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11690314.png)

![N-{(1Z)-3-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690319.png)
![3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690332.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11690333.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690337.png)
